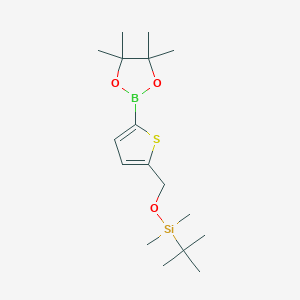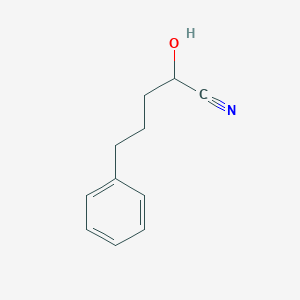
2-Hydroxy-5-phenylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-phenylpentanenitrile is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a phenyl-substituted pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-phenylpentanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. For instance, the reaction of benzaldehyde with hydrogen cyanide in the presence of a base such as potassium cyanide can yield this compound . The reaction typically involves the following steps:
- Dissolve benzaldehyde in an appropriate solvent like ethanol.
- Add potassium cyanide to the solution.
- Introduce hydrogen cyanide gas to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of hydrogen cyanide.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-phenylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2-Oxo-5-phenylpentanenitrile.
Reduction: 2-Hydroxy-5-phenylpentylamine.
Substitution: 2-Chloro-5-phenylpentanenitrile.
Scientific Research Applications
2-Hydroxy-5-phenylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-phenylpentanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and nucleophilic reactions, respectively. These interactions can influence the compound’s reactivity and binding affinity with various biomolecules, potentially affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a nitrile group.
2-Hydroxy-5-ethylphenylphosphonic acid: Contains an ethyl group and a phosphonic acid group.
Uniqueness
2-Hydroxy-5-phenylpentanenitrile is unique due to the combination of its hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenyl group also enhances its stability and potential for further functionalization.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-hydroxy-5-phenylpentanenitrile |
InChI |
InChI=1S/C11H13NO/c12-9-11(13)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-8H2 |
InChI Key |
ZNFNNFAXUNFARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)
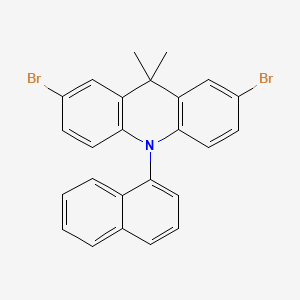

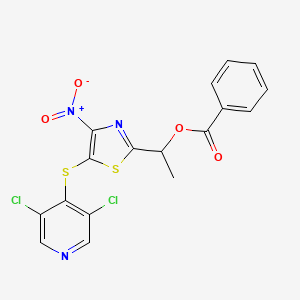
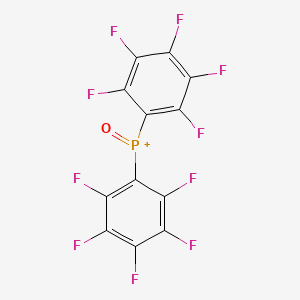

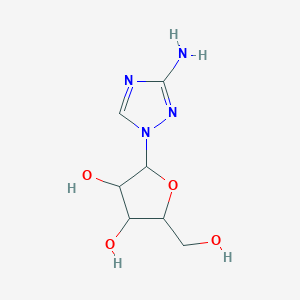
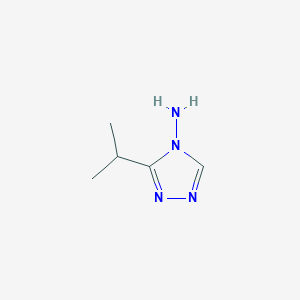

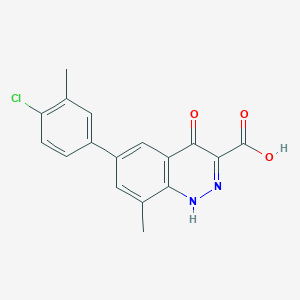
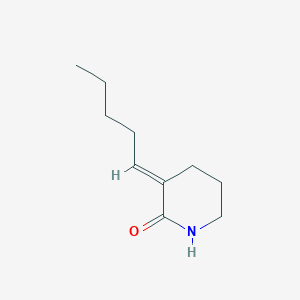
![3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106820.png)
![2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B13106828.png)
